tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate
Description
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-13-9-5-6-10-14(13)15(19)11-7-8-12-18-16(20)21-17(2,3)4/h5-6,9-10H,7-8,11-12H2,1-4H3,(H,18,20) |
InChI Key |
IGSCYAAUAMNESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method A: Carbamate Formation via Isocyanates or Carbamoyl Chlorides
Step 1: Preparation of the Amino Intermediate
- Starting from 2-methylphenylacetic acid , conversion to the corresponding amino acid derivative is achieved through standard amination or reduction processes.
- The amino group is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
Step 2: Formation of the Carbamate
- The protected amino intermediate reacts with tert-butyl chloroformate or isocyanates under basic conditions (e.g., triethylamine or N-methylmorpholine) in an inert solvent such as dichloromethane or tetrahydrofuran.
- The reaction proceeds via nucleophilic attack on the carbamoyl chloride or isocyanate, forming the carbamate linkage.
Step 3: Introduction of the Oxopentyl Chain
- Alkylation or acylation of the amino group with appropriate halides or acid derivatives introduces the pentyl chain bearing the oxo functionality at the 5-position.
Amino protected intermediate + tert-butyl chloroformate → Carbamate intermediate
Carbamate intermediate + 5-oxopentyl derivative → Target compound
Advantages: High selectivity, straightforward, suitable for scale-up.
Method B: Multi-step Synthesis via Intermediate Formation
Step 1: Synthesis of the Amino Acid Derivative
- Starting from N-Boc-D-serine or N-Boc-L-serine , the amino acid is activated using isobutyl chlorocarbonate to form the mixed acid anhydride.
Step 2: Condensation with Aromatic Amine
- The activated amino acid reacts with 2-methylphenylamine (or derivatives) in anhydrous ethyl acetate, forming an amide linkage.
Step 3: Formation of the Oxo-Substituted Chain
- The intermediate undergoes alkylation with bromoalkyl derivatives or via Grignard reagents, introducing the pentyl chain with the oxo group.
Step 4: Cyclization and Deprotection
- Intramolecular cyclization occurs through nucleophilic attack of the amino group on the activated carbonyl, forming the carbamate structure.
- Final deprotection steps remove Boc groups, yielding the target compound.
N-Boc amino acid + isobutyl chlorocarbonate → Activated intermediate
Activated intermediate + aromatic amine → Amide intermediate
Amide + alkylating agent → Oxo-pentyl chain attachment
Cyclization + deprotection → Final compound
Advantages: Flexibility in functional group modifications, high yields, and suitability for complex molecule synthesis.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Main Reactions | Yield | Notes |
|---|---|---|---|---|---|
| A | Aromatic amine + amino acid derivative | tert-Butyl chloroformate, carbamoyl chlorides | Carbamate formation, alkylation | ~75-85% | Suitable for scale-up, straightforward |
| B | N-Boc amino acid + aromatic amine | Isobutyl chlorocarbonate, alkyl halides | Amidation, alkylation, cyclization | 65-80% | More complex, allows stereoselectivity |
Research Findings and Notes
- Patents reveal that carbamate derivatives can be synthesized efficiently via carbamoyl chlorides or isocyanates, with high yields and minimal side reactions (e.g., CN102020589B).
- Academic studies highlight the importance of protecting groups and stepwise reactions to control stereochemistry and functionalization, especially in complex molecules like the target compound.
- The choice of method depends on scale, desired stereochemistry, and functional group tolerance. Method A is preferred for straightforward synthesis, while Method B offers greater control for stereoselectivity and functional diversity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, supported by relevant data tables and case studies.
Pharmaceutical Development
The compound has potential use as a precursor in the synthesis of biologically active molecules. Its structure can be modified to enhance pharmacological properties, such as improved bioavailability and selectivity for specific biological targets.
Case Study: Dual Activity Compounds
Research has indicated that similar carbamate derivatives can exhibit dual activity as beta-adrenergic agonists and muscarinic antagonists, which are beneficial in treating respiratory diseases like COPD and asthma. These compounds can improve lung function while minimizing side effects associated with traditional therapies .
Synthesis of Chiral Compounds
This compound can serve as a chiral building block in asymmetric synthesis. The ability to produce enantiomerically pure compounds is crucial in the development of pharmaceuticals.
Data Table: Asymmetric Synthesis Examples
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Chiral Carbamate A | Asymmetric Alkylation | 85 | |
| Chiral Carbamate B | Enantioselective Synthesis | 90 |
Protecting Group Strategy
In organic synthesis, tert-butyl carbamates are often used as protecting groups for amines. This application is vital during multi-step synthesis processes where selective functionalization is required.
Example: Protecting Group Utility
A study demonstrated the utility of tert-butyl carbamates in protecting amines during complex synthetic routes, allowing for subsequent reactions without interference from amine functionality .
Flow Chemistry
Recent advancements in flow chemistry have utilized tert-butyl carbamates to streamline the synthesis of complex organic molecules. This method enhances reaction efficiency and minimizes waste.
Case Study: Continuous Flow Synthesis
A continuous flow process employing tert-butyl carbamates was reported to achieve high yields of target molecules with reduced reaction times compared to traditional batch methods .
Reactions with Carbon Dioxide
The ability to incorporate carbon dioxide into synthetic pathways using tert-butyl carbamates has been explored. This approach not only provides a method for carbon capture but also creates valuable chemical intermediates.
Data Table: CO2 Utilization Reactions
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Molecular Formula : C₁₁H₁₆FN₃O₃
- Molecular Weight : 257.26 g/mol
- Key Features: A pyrimidine ring with fluorine, hydroxyl, and methyl substituents.
- Applications: Likely used as a pharmaceutical intermediate, given its structural complexity and noted hazards (requires strict safety protocols) .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
- Molecular Formula : C₁₃H₂₀N₂O₂
- Molecular Weight : 236.31 g/mol
- Key Features: A benzylamine derivative with an amino group and methyl substituent. The amino group enables participation in nucleophilic reactions, making it valuable for drug candidate synthesis.
- Applications : Widely used in pharmaceuticals (e.g., targeting neurological disorders) and agrochemicals due to its high purity (≥95%) and versatility .
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- Molecular Formula: C₁₁H₁₂BrF₂NO₂
- Molecular Weight : 308.12 g/mol
- Key Features : Bromine and fluorine substituents introduce strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Serves as a precursor in synthesizing fluorinated aromatic compounds for materials science and medicinal chemistry .
tert-Butyl ((4S)-4-(6-((tert-butoxycarbonyl)amino)...)carbamate (Compound 40 in )
- Key Features : A tripeptidomimetic antagonist with naphthalene and tritylthio groups. The bulky tritylthio moiety enhances binding affinity to chemokine receptors.
- Applications : Investigated for anti-inflammatory drug development due to its receptor antagonism .
Physicochemical and Reactivity Comparisons
Application-Specific Differences
- Pharmaceutical Intermediates: The target compound’s ketone group () facilitates cyclization in peptide synthesis, whereas the amino group in tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate supports targeted drug design . Compound 40 () demonstrates receptor-specific activity, unlike halogenated derivatives (), which are more suited for material synthesis.
Agrochemical and Material Science :
- Brominated/fluorinated derivatives (e.g., ) are preferred for their stability and reactivity in harsh conditions, contrasting with the target compound’s aliphatic flexibility .
Biological Activity
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate is a synthetic compound with a complex structure that includes a tert-butyl group, a carbamate functional group, and a 5-(2-methylphenyl)-5-oxopentyl moiety. Its molecular formula is C16H22N2O5, and it has garnered attention for its potential biological activities, particularly in relation to oxidative stress pathways and enzyme interactions.
Chemical Structure and Properties
The compound's unique structure suggests diverse reactivity and biological activity. The presence of the carbamate group allows for potential interactions with various biomolecules, influencing enzymatic activities and cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O5 |
| Molecular Weight | 322.36 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may interact with biological systems through several mechanisms:
- Oxidative Stress Modulation : The compound's nitrophenyl group is believed to participate in redox reactions, potentially influencing oxidative stress pathways within cells.
- Enzyme Inhibition : The carbamate moiety may bind to active sites on enzymes or receptors, leading to inhibition or modulation of their activities. This could have therapeutic implications, particularly in diseases where enzyme dysregulation is a factor.
Biological Studies and Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Initial studies suggest that the compound may have protective effects against oxidative stress-induced cellular damage. For instance, it has shown potential in reducing cell death in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases .
- In Vivo Models : In animal models, the compound's ability to modulate enzyme activity related to neurodegeneration was assessed. Although results indicated some protective effects, further studies are needed to confirm its efficacy and understand its pharmacokinetics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate | Contains a nitrophenyl instead of a methylphenyl group | Exhibits different reactivity due to nitro substitution |
| Ethyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate | Ethoxy group instead of tert-butoxy | May have different solubility and reactivity profiles |
| n-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate | Substituted phenol with para methyl group | Potentially different biological activity due to structural variation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
